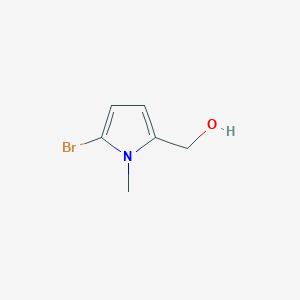![molecular formula C7H8ClN3O2 B12436678 [(4-Chloro-3-nitrophenyl)methyl]hydrazine CAS No. 887596-62-5](/img/structure/B12436678.png)
[(4-Chloro-3-nitrophenyl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-3-nitrophenyl)methyl]hydrazine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a methyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-nitrophenyl)methyl]hydrazine typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Chloro-3-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-3-chlorophenylmethylhydrazine.
Substitution: Various substituted phenylmethylhydrazines depending on the nucleophile used.
Oxidation: Azo compounds.
Aplicaciones Científicas De Investigación
[(4-Chloro-3-nitrophenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-3-nitrophenyl)methyl]hydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrophenylhydrazine: Similar structure but lacks the methyl group.
4-Nitrophenylmethylhydrazine: Similar structure but lacks the chloro group.
3-Chloro-4-nitrophenylmethylhydrazine: Similar structure but with different positioning of the chloro and nitro groups.
Uniqueness
[(4-Chloro-3-nitrophenyl)methyl]hydrazine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) can enhance its electrophilic character, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
887596-62-5 |
|---|---|
Fórmula molecular |
C7H8ClN3O2 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
(4-chloro-3-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-5(4-10-9)3-7(6)11(12)13/h1-3,10H,4,9H2 |
Clave InChI |
LLXRWHJLXPPDKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNN)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


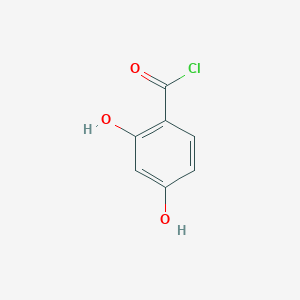
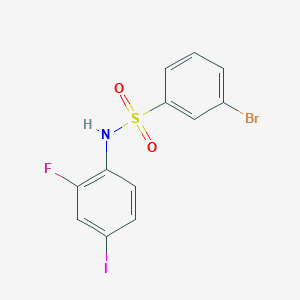


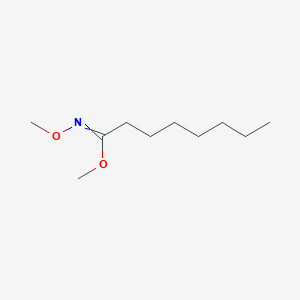
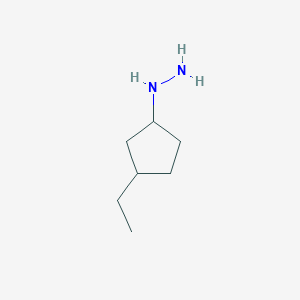
![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
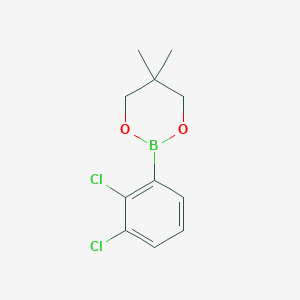
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)
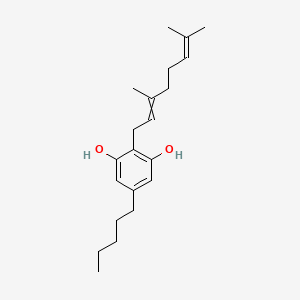
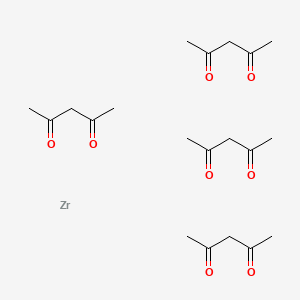
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
